molecular formula C12H16FNO B3073080 4-[(4-Fluorophenyl)methyl]oxan-4-amine CAS No. 1017321-88-8

4-[(4-Fluorophenyl)methyl]oxan-4-amine

Cat. No.: B3073080
CAS No.: 1017321-88-8
M. Wt: 209.26 g/mol
InChI Key: MVDIDXWAEQOMCI-UHFFFAOYSA-N
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Description

  • Purity : 95% .

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

Research by Piccoli et al. (2012) highlights the significance of orexins and their receptors in feeding, arousal, stress, and drug abuse. Specifically, GSK1059865, a selective OX1R antagonist, demonstrated a potential role in reducing binge eating in rats, indicating its application in treating eating disorders.

Use in Chiral Resolution Reagent

Sergi Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral amines. This compound facilitates the identification and quantification of diastereomeric products, enhancing its utility in analyzing scalemic mixtures of amines.

Applications in Fluorogenic Reagents

Research by Chen and Novotny (1997) introduced a new fluorogenic reagent for the analysis of primary amines and aminated carbohydrates. This compound offers stability in acidic and basic solutions, making it suitable for further manipulation and structural analysis.

Synthesis of Polymer Electrolytes

In the work by Kim et al. (2011), guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction. This precise control of cation functionality opens avenues in polymer science.

Antibacterial and Antioxidant Properties

Research conducted by Арутюнян et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, revealing notable antibacterial properties and some antioxidant effects. This finding indicates potential uses in medical and pharmaceutical fields.

Synthesis of Antimicrobial and Anticancer Agents

A study by Ahsan and Shastri (2015) describes the synthesis of oxadiazole analogues from 2-aminopyridine, displaying antimicrobial and anticancer activities. This highlights the compound's application in developing novel therapeutic agents.

Development of Electrochromic Materials

Shu-Hua Cheng et al. (2005) synthesized new aromatic poly(amine-imide)s with triphenylamine units, demonstrating their application in electrochromic materials due to their photophysical and electrochemical properties.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDIDXWAEQOMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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